molecular formula C22H19BrN2O3S B3311388 2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946259-67-2

2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B3311388
CAS RN: 946259-67-2
M. Wt: 471.4 g/mol
InChI Key: NQYHLIUKLSTALR-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The specific structure of “2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would need to be determined experimentally .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reaction with halogens to form halobenzamides . The specific reactions that “this compound” can undergo would depend on its specific structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally. These properties are influenced by the compound’s molecular structure .

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is its potent therapeutic activity in various diseases. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on 2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. One area of interest is its potential as a therapeutic agent in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential as a combination therapy with other anti-cancer agents. Studies have shown that this compound enhances the anti-cancer activity of several chemotherapeutic agents, and further studies are needed to determine the optimal combination therapy. Finally, further studies are needed to optimize the synthesis method of this compound and improve its solubility and bioavailability for in vivo applications.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential as a therapeutic agent in various diseases. Its potent anti-cancer, anti-inflammatory, and neuroprotective activity, along with its low toxicity and good pharmacokinetic properties, make it a promising candidate for drug development. However, further studies are needed to optimize its synthesis method, improve its solubility and bioavailability, and determine its optimal dosage and administration route.

Scientific Research Applications

2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress in the brain.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, many benzamides are harmful if swallowed and may cause genetic defects .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-12-13-21-16(15-17)7-6-14-25(21)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYHLIUKLSTALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Reactant of Route 6
2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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